3-amino-N-ethyl-N-methylbenzamide
Overview
Description
3-Amino-N-ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of benzamide, featuring an amino group (-NH2) at the 3-position, and ethyl and methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzamide as the starting material.
Nitration: The benzamide is first nitrated to introduce the amino group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Alkylation: Finally, the amino group is alkylated with ethyl iodide and methyl iodide to introduce the ethyl and methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated benzamides, alkylated benzamides.
Scientific Research Applications
3-Amino-N-ethyl-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate the effects of benzamide derivatives on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Amino-N-ethyl-N-methylbenzamide is similar to other benzamide derivatives, such as N-methylbenzamide and 3-amino-N-ethyl-4-methylbenzamide. its unique combination of ethyl and methyl groups at the nitrogen atom sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
N-Methylbenzamide
3-Amino-N-ethyl-4-methylbenzamide
3-Amino-N-ethyl-N-propylbenzamide
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Properties
IUPAC Name |
3-amino-N-ethyl-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(2)10(13)8-5-4-6-9(11)7-8/h4-7H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKFNQWYLXELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.